An In-depth Technical Guide to Octanoic Acid-d2: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Octanoic Acid-d2: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Octanoic acid-d2. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in areas such as metabolic research, drug discovery, and clinical diagnostics. This document includes detailed data on the compound's properties, experimental protocols for its use, and visualizations of its chemical structure and metabolic significance.
Chemical Properties and Structure
Octanoic acid-d2, also known as caprylic acid-d2, is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. The deuterium (B1214612) labeling makes it a valuable internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices using mass spectrometry techniques.
Identification and Nomenclature
| Property | Value |
| Formal Name | octanoic-2,2-d2 acid[1] |
| Synonyms | Caprylic Acid-d2, FA 8:0-d2[1] |
| CAS Number | 64118-36-1[1] |
| Molecular Formula | C₈H₁₄D₂O₂[1] |
| Formula Weight | 146.2 g/mol [1] |
| SMILES | CCCCCCC([2H])([2H])C(O)=O[1] |
| InChI | InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7D2[1] |
| InChIKey | WWZKQHOCKIZLMA-RJSZUWSASA-N[1] |
Physicochemical Properties
The physical properties of Octanoic acid-d2 are expected to be very similar to those of unlabeled octanoic acid.
| Property | Value (for unlabeled Octanoic Acid) |
| Physical State | Colorless to light yellow liquid[2] |
| Melting Point | 16-17 °C[2] |
| Boiling Point | 237 °C[2] |
| Density | 0.91 g/mL at 25 °C[2] |
| Vapor Pressure | 0.00371 mmHg at 25 °C[2] |
| Isotopic Purity | ≥98 atom % D |
Solubility
| Solvent | Solubility |
| DMF | 30 mg/mL[1] |
| DMSO | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] |
| Water | Very slightly soluble (0.68 g/L at 20 °C for unlabeled)[2] |
Chemical Structure
The deuterium atoms in Octanoic acid-d2 are located at the alpha-position (C2) relative to the carboxyl group.
Experimental Protocols
Octanoic acid-d2 is primarily used as an internal standard in quantitative mass spectrometry. Below are representative protocols for its synthesis and use in analytical methods.
Synthesis of Octanoic acid-d2
A common method for the synthesis of α-deuterated carboxylic acids is through the malonic ester synthesis. This multi-step process allows for the introduction of deuterium at the α-position.
2.1.1. Principle
The malonic ester synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. To introduce deuterium at the α-position, the acidic α-proton of a substituted diethyl malonate is first exchanged with deuterium from a deuterium source like D₂O before the final hydrolysis and decarboxylation steps.
2.1.2. Detailed Methodology
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Alkylation of Diethyl Malonate:
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React diethyl malonate with a strong base, such as sodium ethoxide, to form the enolate.
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Treat the enolate with a hexyl halide (e.g., 1-bromohexane) to form diethyl hexylmalonate.
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Deuterium Exchange:
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Dissolve the resulting diethyl hexylmalonate in a suitable solvent.
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Add a deuterium source, typically deuterium oxide (D₂O), along with a catalytic amount of a base (e.g., sodium deuteroxide) to facilitate the exchange of the α-proton for a deuterium atom. This step is repeated to ensure high deuteration efficiency.
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Hydrolysis and Decarboxylation:
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Hydrolyze the deuterated diethyl hexylmalonate using a strong base (e.g., sodium hydroxide), followed by acidification to yield the dicarboxylic acid intermediate.
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Heat the dicarboxylic acid to induce decarboxylation, resulting in the final product, Octanoic acid-d2.
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Purification:
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The crude product can be purified by distillation or chromatography to obtain high-purity Octanoic acid-d2.
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Quantification of Octanoic Acid using GC-MS with Octanoic acid-d2 Internal Standard
2.2.1. Principle
A known amount of Octanoic acid-d2 is added to a biological sample. Both the endogenous (unlabeled) octanoic acid and the deuterated standard are co-extracted, derivatized, and analyzed by GC-MS. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of the endogenous octanoic acid, correcting for any sample loss during preparation and analysis.
2.2.2. Detailed Methodology
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Sample Preparation and Extraction:
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To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of Octanoic acid-d2 solution as an internal standard.
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Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a mixture of chloroform (B151607) and methanol.
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Derivatization:
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To improve volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) or other suitable derivatives. A common method is esterification using BF₃-methanol or acetyl chloride in methanol.
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Heat the sample with the derivatizing agent, then extract the resulting FAMEs into an organic solvent like hexane.
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GC-MS Analysis:
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Inject the extracted and derivatized sample into a gas chromatograph coupled with a mass spectrometer.
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GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of fatty acid methyl esters.
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MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both unlabeled octanoic acid methyl ester and its deuterated counterpart.
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Data Analysis:
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Integrate the peak areas of the selected ions for both the analyte and the internal standard.
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Generate a calibration curve using standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of Octanoic acid-d2.
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Calculate the concentration of octanoic acid in the biological sample by comparing the peak area ratio of the sample to the calibration curve.
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Applications in Research and Drug Development
Octanoic acid-d2 is a crucial tool in metabolic research and drug development, primarily for its role in stable isotope dilution assays.
Metabolic Flux Analysis
By introducing Octanoic acid-d2 into a biological system, researchers can trace its metabolic fate. The deuterium label allows for the differentiation of the exogenous fatty acid and its metabolites from the endogenous pool. This is particularly useful in studying fatty acid oxidation and its contribution to cellular energy metabolism, such as the Krebs cycle.
Clinical Diagnostics
In clinical settings, accurate measurement of medium-chain fatty acids like octanoic acid is important for diagnosing certain metabolic disorders. For instance, elevated levels of octanoic acid can be an indicator of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. The use of Octanoic acid-d2 as an internal standard ensures the accuracy and reliability of these diagnostic tests.
Visualizations
Metabolic Fate of Octanoic Acid
Octanoic acid, as a medium-chain fatty acid, can readily cross the mitochondrial membrane without the need for the carnitine shuttle system. In the mitochondrial matrix, it undergoes β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle for energy production.
Experimental Workflow for Metabolic Tracer Studies
The use of Octanoic acid-d2 as a metabolic tracer follows a well-defined experimental workflow, from administration to data analysis.
